3-Methoxy-4-(methoxymethoxy)benzonitrile
Description
3-Methoxy-4-(methoxymethoxy)benzonitrile is a substituted benzonitrile derivative characterized by a methoxy group at position 3 and a methoxymethoxy (-OCH2OCH3) group at position 4 of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of nucleoside analogs and flavonoids. The methoxymethoxy group serves as a protective moiety for hydroxyl groups during multi-step synthetic processes, enhancing stability and reactivity in cross-coupling reactions .
The group’s bulkiness influences molecular conformation and intermolecular interactions, such as hydrogen bonding, which stabilizes crystal structures .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-methoxy-4-(methoxymethoxy)benzonitrile |
InChI |
InChI=1S/C10H11NO3/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,7H2,1-2H3 |
InChI Key |
NMRHHQDLKUFBIK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 3-Methoxy-4-(methoxymethoxy)benzonitrile with analogous compounds:
Key Observations:
- Electronic Effects: Nitro (-NO2) and trifluoromethyl (-CF3) groups are electron-withdrawing, reducing electron density on the aromatic ring, whereas methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) are electron-donating. This influences reactivity in electrophilic substitution and cross-coupling reactions .
- Steric Effects: Bulky substituents like benzyloxy (-OCH2C6H5) and methoxymethoxy increase steric hindrance, affecting molecular packing in crystals and reaction kinetics .
Physicochemical Properties
Notes:
- The methoxymethoxy group enhances solubility in organic solvents compared to hydroxyl analogs (e.g., 3-Hydroxy-4-methoxybenzonitrile) due to reduced hydrogen bonding .
- Nitro-substituted derivatives (e.g., 3-Methoxy-4-nitrobenzonitrile) exhibit higher melting points (125–126°C, ) due to stronger intermolecular dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
